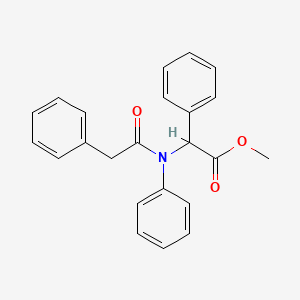

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes phenyl and acetyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester typically involves the esterification of phenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Phenylacetic acid+MethanolAcid CatalystN-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester+Water

The acid catalyst commonly used is concentrated sulfuric acid, which facilitates the esterification process by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and thus more reactive towards the nucleophilic attack by methanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process by providing a larger surface area for the reaction to occur .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Phenylacetic acid and its derivatives.

Reduction: Phenylmethanol and related alcohols.

Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor .

Mechanism of Action

The mechanism of action of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl and acetyl groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl phenylacetate: Another ester with a similar structure but lacks the acetyl and aminophenyl groups.

Phenylacetic acid: The parent compound from which the ester is derived.

N-Phenylacetyl-L-prolylglycine ethyl ester: A related compound with similar functional groups but different biological activities

Uniqueness

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is unique due to its complex structure, which imparts distinct chemical and biological properties.

Biological Activity

N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester (commonly referred to as N-phenylacetyl compound) is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-phenylacetyl compound can be represented as follows:

This compound features a complex arrangement of phenyl and acetyl groups, which contribute to its biological properties. The presence of these functional groups is significant for its interaction with biological targets.

Research indicates that N-phenylacetyl compounds may exert their biological effects through various mechanisms:

- Neuroprotective Effects : Studies have shown that related compounds, such as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), enhance neuronal survival in models of glutamate toxicity. This suggests potential neuroprotective properties that could be relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

- Antimicrobial Activity : Some derivatives of phenylacetic acid have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings indicate that N-phenylacetyl compounds may possess significant antibacterial properties .

- Anti-inflammatory Properties : The structural characteristics of N-phenylacetyl compounds suggest potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activities of N-phenylacetyl compounds:

| Activity | Effect | Study Reference |

|---|---|---|

| Neuroprotection | Improved neuronal survival | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential modulation of inflammation |

Neuroprotective Study

A study investigating the neuroprotective effects of Noopept demonstrated that administration prior to exposure to neurotoxic agents significantly improved neuronal viability in vitro. The effective concentration range was determined to be between 10−11 to 10−5 M, indicating a strong protective effect against glutamate-induced toxicity .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various phenylacetic acid derivatives found that specific substitutions on the phenolic ring enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in increasing efficacy against common pathogens .

Properties

CAS No. |

83529-25-3 |

|---|---|

Molecular Formula |

C23H21NO3 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

methyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |

InChI |

InChI=1S/C23H21NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-16,22H,17H2,1H3 |

InChI Key |

CWJMSZJUALDYRD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.